N-(2-amino-1-metiletil)-N,N-dimetilamina

Descripción general

Descripción

1,2-Propanediamine, N2,N2-dimethyl- (also known as 1,2-diaminopropane and DMAP) is an important organic compound used in a variety of applications. It is a colorless, hygroscopic, and volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other chemicals. DMAP is also used as a catalyst in the production of nylon and other polymers. Additionally, it is used in the production of fuel additives, in the manufacture of dyes and pigments, and in the manufacture of explosives.

Aplicaciones Científicas De Investigación

Química atmosférica e impacto ambiental

N-(2-amino-1-metiletil)-N,N-dimetilamina: juega un papel significativo en la química atmosférica. Estudios han demostrado que se somete a una degradación iniciada por OH en condiciones atmosféricas simuladas . Este proceso es crucial para comprender el impacto ambiental del compuesto, particularmente su contribución a la calidad del aire y la posible formación de contaminantes secundarios.

Investigación proteómica

Este compuesto se utiliza en la investigación proteómica como una herramienta bioquímica. Sirve como bloque de construcción en la síntesis de moléculas complejas que se utilizan para estudiar las funciones e interacciones de las proteínas . Su papel en la proteómica es vital para avanzar en nuestra comprensión de los procesos biológicos a nivel molecular.

Síntesis de agroquímicos

1,2-Propanediamina, N2,N2-dimetil-: es un intermedio versátil en la síntesis de agroquímicos . Se utiliza para crear compuestos que protegen los cultivos de plagas y enfermedades, mejorando así la productividad agrícola y la seguridad alimentaria.

Aplicaciones farmacéuticas

El compuesto también es importante en la investigación farmacéutica. Se utiliza en la síntesis de varios candidatos a fármacos, incluidos aquellos con potencial actividad antitumoral . Su versatilidad en el diseño y la síntesis de fármacos lo convierte en un activo valioso en la química medicinal.

Ciencia de materiales

En la ciencia de materiales, (1-aminopropan-2-il)dimetilamina se utiliza para producir polímeros y resinas con propiedades específicas . Estos materiales tienen aplicaciones que van desde la fabricación industrial hasta los sectores de alta tecnología, lo que destaca la importancia del compuesto en la innovación material.

Síntesis orgánica

Por último, este compuesto es un reactivo clave en la síntesis orgánica. Está involucrado en la preparación de una amplia gama de compuestos orgánicos, incluidos los derivados del indol que son grupos prevalentes en muchos productos naturales y productos farmacéuticos .

Safety and Hazards

“1,2-Propanediamine, N2,N2-dimethyl-” is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

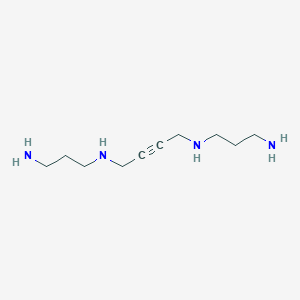

2-N,2-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLWBCIUNCAMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885093 | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19764-58-0 | |

| Record name | N2,N2-Dimethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,2-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of N2,N2-dimethyl-1,2-propanediamine contribute to the chirality of the palladium(II) complexes studied?

A1: N2,N2-dimethyl-1,2-propanediamine acts as a bidentate ligand, coordinating to the palladium(II) ion through its two nitrogen atoms. While the molecule itself doesn't possess a chiral center, its coordination to the palladium(II) ion, along with another bidentate ligand (meso-1,2-diphenyl-1,2-ethanediamine in this study), leads to the formation of a square-planar complex with configurational chirality []. This means that the spatial arrangement of the ligands around the palladium(II) ion creates two non-superimposable mirror images (enantiomers). This is analogous to the chirality observed in tetrahedral carbon atoms with four different substituents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)